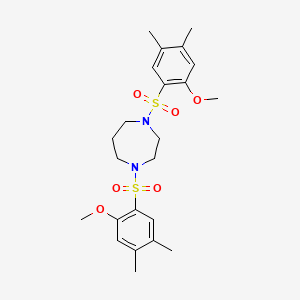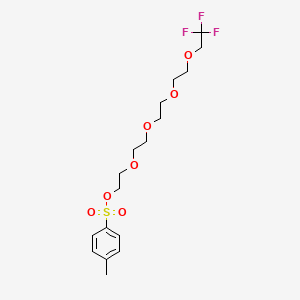
1,1,1-Trifluoroethyl-PEG5-Tos
Overview
Description
1,1,1-Trifluoroethyl-PEG5-Tos is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It is characterized by the presence of a trifluoroethyl group and a tosyl group. The compound is known for its high purity and is commonly used in various chemical and biological applications due to its unique properties .
Mechanism of Action
Target of Action
1,1,1-Trifluoroethyl-PEG5-Tos is a type of PEG linker . PEG linkers are commonly used in the modification of biomolecules and in drug delivery . The primary targets of this compound are the biomolecules that it is designed to modify or deliver.
Mode of Action
The compound interacts with its targets through chemical reactions facilitated by its trifluoroethyl and tosyl functional groups . These reactions allow the compound to attach to or detach from its target biomolecules, thereby modifying them or facilitating their delivery.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the biomolecules it is designed to interact with. As a PEG linker, it can be involved in a wide range of pathways depending on its application .
Pharmacokinetics
As a peg linker, it is known to improve solubility and biocompatibility , which can enhance the bioavailability of the biomolecules it is attached to.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biomolecules it is designed to interact with. In general, it can modify the function of these biomolecules or facilitate their delivery to specific locations within the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the physiological environment in which it operates can impact its efficacy and action.
Biochemical Analysis
Biochemical Properties
The tosyl group of 1,1,1-Trifluoroethyl-PEG5-Tos is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Cellular Effects
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC protein degraders . The trifluoroethyl and tosyl groups can be involved in various chemical reactions for bioconjugation and drug delivery purposes .
Temporal Effects in Laboratory Settings
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Dosage Effects in Animal Models
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Metabolic Pathways
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Transport and Distribution
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Subcellular Localization
It is known that PEG linkers like this compound are commonly used in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroethyl-PEG5-Tos typically involves the reaction of a PEG linker with a trifluoroethyl group and a tosyl group. The tosyl group is a good leaving group, making it suitable for nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the compound is typically purified using techniques such as column chromatography or recrystallization. The final product is stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroethyl-PEG5-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles such as thiols and amines.
Oxidation and Reduction: The trifluoroethyl group can participate in oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with a thiol results in the formation of a thioether, while oxidation of the trifluoroethyl group can lead to the formation of a trifluoroacetic acid derivative .
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG5-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and in the production of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroethyl-PEG4-Tos: Similar structure but with a shorter PEG chain.
1,1,1-Trifluoroethyl-PEG6-Tos: Similar structure but with a longer PEG chain.
1,1,1-Trifluoroethyl-PEG3-Tos: Another variant with a different PEG chain length .
Uniqueness
1,1,1-Trifluoroethyl-PEG5-Tos is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its solubility and reactivity, making it particularly useful in applications where precise control over molecular properties is required .
Properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXEKCLHRTXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


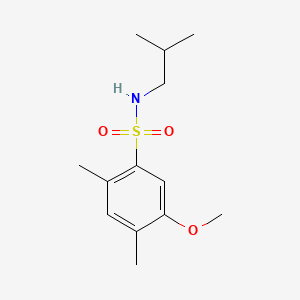
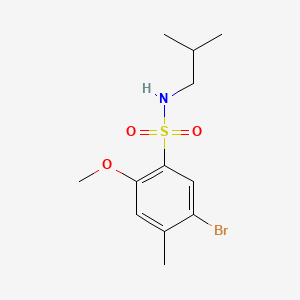
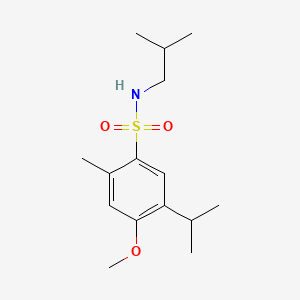
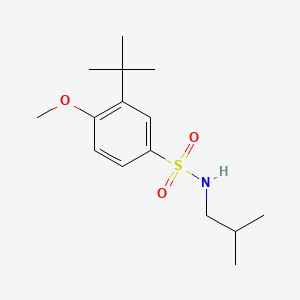
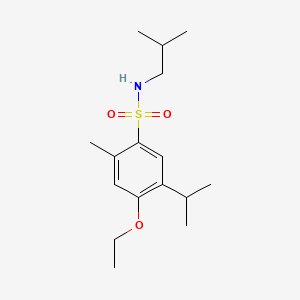
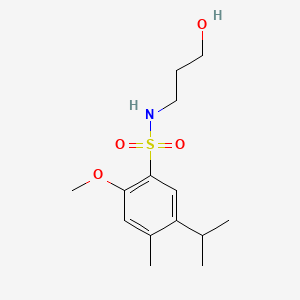
![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
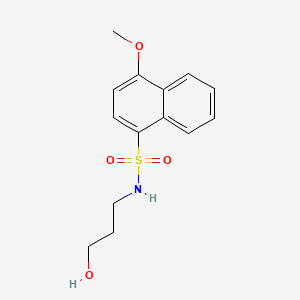
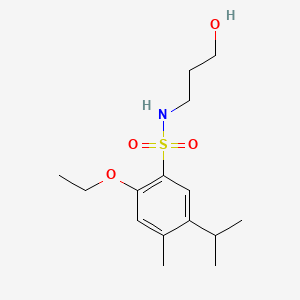
![5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene](/img/structure/B604857.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

